molecular formula C7H12N2O2 B1266808 1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione CAS No. 700-39-0

1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione

Cat. No. B1266808
CAS RN: 700-39-0
M. Wt: 156.18 g/mol
InChI Key: UUTAKONPWRIWRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione, involves several steps starting from basic precursors to the final compound. A straightforward synthesis approach was developed starting from 2-chloropyridine-3-carboxylic acid through esterification, nucleophilic aromatic substitution, and amide formation leading to the ring closure, allowing the synthesis with two identical or different groups attached to nitrogen (Jatczak et al., 2014). Another method involves a one-pot three-component reaction of isocyanides, N,N'-dimethylbarbituric acid, and terephthaldialdehyde, offering a simple and efficient synthesis route (Teimouri & Bazhrang, 2006).

Molecular Structure Analysis

Molecular conformational analysis and vibrational spectral analysis provide insights into the structure of pyrimidine derivatives. Studies using DFT quantum chemical calculations have helped in understanding the vibrational wavenumbers and geometrical parameters, showing agreement with XRD results (Al-Omary et al., 2017). Such analyses are crucial for identifying potential electrophile attacking sites and understanding the molecular dynamics and docking studies relevant to biological interactions.

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including regioselective amination, highlighting their reactivity and potential for further functionalization (Gulevskaya et al., 1994). Understanding these reactions is key to exploring the compound's chemical properties and potential applications in synthesis and drug development.

Physical Properties Analysis

The physical properties, such as solubility and permeability coefficients, vary significantly among pyrimidine derivatives due to structural diversity. These properties are important for determining the compound's biopharmaceutical applications and its behavior in biological systems (Jatczak et al., 2014).

Chemical Properties Analysis

The chemical properties of 1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione and related compounds are influenced by their molecular structure. Studies involving NBO analysis, frontier molecular orbital, and hyperpolarizability have provided insights into their reactivity, electrophile attacking sites, and intra-molecular non-covalent interactions. These properties are crucial for the compound's applications in chemical synthesis and potential pharmaceutical uses (Al-Omary et al., 2017).

Scientific Research Applications

Antitumor Potential

1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione derivatives show promise as antitumor agents. A study found that a derivative compound exhibited significant cytotoxicity in several human tumor cell lines, suggesting its potential as an antitumor agent. This compound showed apoptosis-inducing efficacy and inhibited DNA and RNA synthesis, indicating its application in cancer therapy (Mukherjee et al., 2010).

Chemical Synthesis and Structural Analysis

Efficient synthesis of novel derivatives of 1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione has been reported. These compounds were analyzed using spectral techniques and computational methods, providing insights into their electronic structures and potential applications in various fields, including pharmaceuticals (Ashraf et al., 2019).

Antioxidant Properties

Derivatives of 1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione have shown effects on free radical oxidation processes. Studies suggest these compounds can modulate reactive oxygen species in blood and bone marrow, indicating their potential in therapeutic applications related to oxidative stress and immune responses (Meshcheryakova et al., 2022).

Antimicrobial Activity

Certain pyrimidine-2,4(1H,3H)-dione derivatives have demonstrated antimicrobial activity. Research has shown that these compounds are effective against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as antimicrobial agents (Sharma et al., 2011).

Biopharmaceutical Properties

The structural diversity of pyrimidine-2,4(1H,3H)-dione derivatives results in a significant variation in biopharmaceutical properties. These variations are crucial for their potential applications in drug delivery and pharmaceutical development (Jatczak et al., 2014).

properties

IUPAC Name

1-propan-2-yl-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-5(2)9-4-3-6(10)8-7(9)11/h5H,3-4H2,1-2H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTAKONPWRIWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291641
Record name 1-(Propan-2-yl)dihydropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione

CAS RN

700-39-0
Record name MLS002694004
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Propan-2-yl)dihydropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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